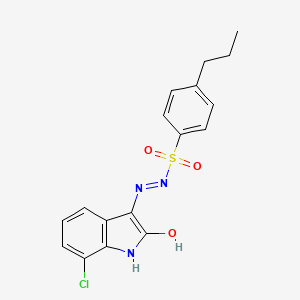![molecular formula C23H31N3O3 B6054901 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B6054901.png)
3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide, also known as IPPIB, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. IPPIB has been shown to have various biochemical and physiological effects, making it a promising tool for studying certain biological processes.
作用機序
3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide acts as a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by this compound has been shown to modulate various physiological processes, including pain perception, mood regulation, and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the modulation of lipid metabolism. This compound has also been shown to have analgesic effects, which means that it can reduce pain perception. Additionally, this compound has been shown to have anxiolytic effects, which means that it can reduce anxiety.
実験室実験の利点と制限
One of the advantages of using 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for specific modulation of this receptor. Additionally, this compound has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide in scientific research. One potential direction is the investigation of the effects of this compound on various disease states, including neurodegenerative diseases and psychiatric disorders. Additionally, further research is needed to elucidate the signaling pathways and mechanisms of action of this compound. Finally, the development of more potent and selective sigma-1 receptor agonists based on the structure of this compound may lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting product is then reacted with 2-(4-pyridinyl)ethanol to form the intermediate product, which is further reacted with N-isopropyl-4-piperidone to produce this compound. The final product is obtained after purification through column chromatography.
科学的研究の応用
3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide has been used in various scientific research studies, including the investigation of the role of certain receptors in the brain and the study of the effects of certain drugs on the nervous system. This compound has been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has also been used to study the effects of certain drugs on the sigma-1 receptor and its associated signaling pathways.
特性
IUPAC Name |
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(2-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-17(2)26-14-9-20(10-15-26)29-22-16-19(4-5-21(22)28-3)23(27)25-13-8-18-6-11-24-12-7-18/h4-7,11-12,16-17,20H,8-10,13-15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVPFPKWKZWMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(2-methoxyphenyl)-7-(4-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6054819.png)
![N-(sec-butyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6054823.png)
![3-allyl-5-(4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6054828.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6054831.png)
![N-(4-chlorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6054844.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6054849.png)
![4-{3-[(3,4,5-trimethoxyphenyl)amino]butyl}phenol](/img/structure/B6054857.png)

![1-(3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B6054879.png)
![4-{[(4-phenoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B6054884.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6054887.png)

![4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6054892.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6054899.png)
